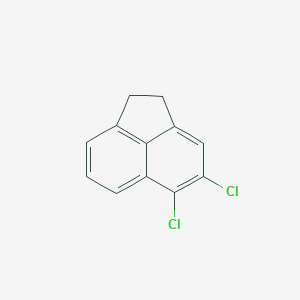

4,5-Dichloro-1,2-dihydroacenaphthylene

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-6-8-5-4-7-2-1-3-9(11(7)8)12(10)14/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLPSXRQXFJSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C3=CC=CC1=C23)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dichloro 1,2 Dihydroacenaphthylene

Direct Halogenation Approaches to Dihydroacenaphthylene

Direct halogenation of the parent hydrocarbon, 1,2-dihydroacenaphthylene (acenaphthene), is a common electrophilic aromatic substitution reaction. However, controlling the regioselectivity to produce the 4,5-dichloro isomer is a significant hurdle.

The electronic properties of the acenaphthene (B1664957) ring system govern the position of electrophilic attack. The highest electron densities are found at the 3, 5, 6, and 8 positions. Friedel-Crafts acylation, a representative electrophilic aromatic substitution, demonstrates this principle by yielding mixtures of 5- and 3-acylacenaphthenes, with the 5-isomer being the major product and no 4-acyl product being formed. rsc.org This inherent reactivity profile means that direct chlorination of acenaphthene does not favor the formation of the 4,5-dichloro derivative. The 4-position is sterically hindered by the proximate five-membered ring and is electronically less activated compared to the 5-position. Therefore, achieving a 4,5-disubstitution pattern via direct, sequential chlorination is mechanistically improbable and would lead to a complex mixture of isomers, making isolation of the target compound exceptionally difficult.

Standard electrophilic chlorination of aromatic compounds involves a chlorine source and a Lewis acid catalyst to generate a potent electrophile. wikipedia.orgmasterorganicchemistry.com While reaction conditions can be optimized to influence product distribution in some systems, the fundamental electronic and steric factors of the acenaphthene scaffold limit the feasibility of directing chlorination to the 4- and 5-positions. Even with careful selection of catalyst, solvent, and temperature, the formation of other isomers (e.g., 3,5-, 3,6-, 5,6-dichloroacenaphthene) would be the expected outcome. A successful strategy for direct 4,5-dichlorination would likely require a novel catalytic system or a directing group approach not currently documented in the literature for this specific transformation.

| Chlorine Source | Catalyst/Co-reagent | General Applicability | Reference |

|---|---|---|---|

| Cl₂ (Chlorine gas) | AlCl₃, FeCl₃, Fe | Standard chlorination of benzene (B151609) and less reactive aromatics. | wikipedia.org |

| SO₂Cl₂ (Sulfuryl chloride) | AlCl₃, FeCl₃ | Alternative to gaseous chlorine for chlorination. | |

| N-Chlorosuccinimide (NCS) | H₂SO₄ | Used for chlorination, often with specific substrates. | beilstein-journals.org |

| HCl / H₂O₂ | None | "Green" chlorination methods, typically for activated rings. |

Multi-step Convergent Syntheses from Acenaphthene Precursors

Given the challenges of direct chlorination, multi-step synthetic sequences offer a more plausible, albeit lengthy, route to 4,5-Dichloro-1,2-dihydroacenaphthylene. Such a strategy would involve building the desired substitution pattern through a series of reliable, well-established reactions, likely starting from a naphthalene (B1677914) derivative. A hypothetical, chemically sound pathway can be constructed based on known transformations.

A plausible, though unconfirmed, route could begin with the dinitration of naphthalene, which produces a separable mixture of 1,5- and 1,8-dinitronaphthalene (B126178). google.comgoogle.com The 1,8-dinitronaphthalene isomer sigmaaldrich.com could serve as a key intermediate. The peri-positions of this molecule could then, in theory, be bridged to form the five-membered ring of the acenaphthene skeleton, followed by reduction of the nitro groups and subsequent Sandmeyer reactions to install the chloro substituents.

A more concrete strategy would involve starting with a precursor that already contains the 4,5-dichloro pattern, such as 4,5-dichlorophthalic anhydride (B1165640) . nih.gov However, transforming this phthalic anhydride into the acenaphthene ring system is a non-trivial synthetic challenge.

The most logical hypothetical pathway would involve functionalizing a pre-formed acenaphthene core in a controlled manner. This remains a significant synthetic chemistry problem, as it requires overcoming the natural regioselectivity of the ring system.

| Step | Starting Material | Transformation | Reagents | Intermediate/Product | Key Challenge |

|---|---|---|---|---|---|

| 1 | Naphthalene | Dinitration | HNO₃ / H₂SO₄ | 1,8-Dinitronaphthalene | Separation of 1,5- and 1,8-isomers. google.comgoogle.com |

| 2 | 1,8-Dinitronaphthalene | Reduction | Fe / HCl or H₂ / Pd/C | 1,8-Diaminonaphthalene | Standard procedure. |

| 3 | 1,8-Diaminonaphthalene | Double Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuCl | 1,8-Dichloronaphthalene | Standard procedure. |

| 4 | 1,8-Dichloronaphthalene | Dichlorination | Cl₂, Lewis Acid | 1,4,5,8-Tetrachloronaphthalene | Controlling regioselectivity to obtain the 4,5-dichloro product over other isomers. |

| 5 | 1,4,5,8-Tetrachloronaphthalene | Bridge Formation | e.g., Reaction with a C₂ synthon | Tetrachloroacenaphthene derivative | Requires a robust method for forming the five-membered ring. |

| 6 | Tetrachloroacenaphthene derivative | Selective Dechlorination | e.g., Catalytic hydrogenation | This compound | Achieving selective reduction of the 1,8-chlorines without affecting the 4,5-chlorines. |

Advanced Synthetic Techniques for Derivatives and Analogues

While the synthesis of the parent this compound is difficult, advanced techniques are well-suited for the subsequent functionalization of the acenaphthylene (B141429) scaffold to create a variety of derivatives and analogues.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Once the this compound scaffold is obtained, its remaining C-H bonds on the aromatic ring could be targeted for functionalization. Methods like direct C-H arylation can be used to attach new aryl groups. For instance, Pd-catalyzed reaction cascades involving an initial Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation have been successfully used to synthesize various acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes and heteroarylboronic acids. beilstein-journals.org This demonstrates the utility of such methods on the core structure, suggesting that the C-H bonds at positions 3, 6, 7, and 8 of the target molecule could be sites for further elaboration.

| Reaction Type | Typical Catalyst System | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, P(t-Bu)₃ | Aryl/Heteroaryl Boronic Acids | C-C (Aryl-Aryl) | beilstein-journals.org |

| Direct C-H Arylation | Pd(OAc)₂ | Aryl Halides | C-C (Aryl-Aryl) | |

| Heck Reaction | Pd(OAc)₂ | Alkenes | C-C (Aryl-Vinyl) |

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds (aldehydes or ketones) and phosphorus ylides. mdpi.com In the context of the acenaphthylene scaffold, this reaction is primarily used for derivatization rather than the initial construction of the chlorinated core.

To apply the Wittig reaction, the this compound would first need to be oxidized at the 1 and 2 positions to form the corresponding dicarbonyl compound, 4,5-dichloroacenaphthenequinone . This quinone can then react with a Wittig reagent, such as benzylidenetriphenylphosphorane. Studies on the parent acenaphthenequinone (B41937) have shown that it reacts with one molar equivalent of a Wittig reagent to convert one of the carbonyl groups into a C=C double bond, forming a benzylidene-acenaphthenone derivative. mdpi.com This provides a reliable method for introducing exocyclic double bonds and further functionalizing the five-membered ring of the acenaphthylene system.

Reaction Mechanisms and Chemical Transformations Involving 4,5 Dichloro 1,2 Dihydroacenaphthylene

Mechanistic Investigations of Oxidation Pathways

The oxidation of the 1,2-dihydroacenaphthylene (acenaphthene) framework primarily targets the benzylic C1 and C2 positions of the ethylene (B1197577) bridge. For the parent compound, acenaphthene (B1664957), this oxidation leads to the formation of acenaphthenequinone (B41937), a key intermediate in dye synthesis. This transformation can be achieved using a variety of oxidizing agents, including chromic acid, sodium dichromate in acetic acid, or catalytic oxidation with molecular oxygen.

In the case of 4,5-dichloro-1,2-dihydroacenaphthylene, the oxidation is expected to follow a similar pathway, yielding 4,5-dichloroacenaphthenequinone. The mechanism involves the initial attack of the oxidant at the C-H bonds of the ethylene bridge. The presence of the electron-withdrawing chlorine atoms on the aromatic nucleus deactivates the ring towards electrophilic attack, which can minimize side reactions like ring-opening or degradation, potentially leading to higher yields of the desired quinone. The reaction proceeds through a series of oxidation steps, likely involving alcohol and ketone intermediates before the final diketone is formed.

Table 1: Common Oxidizing Agents for Acenaphthene Derivatives

| Oxidizing Agent | Typical Conditions | Primary Product |

|---|---|---|

| Sodium Dichromate (Na₂Cr₂O₇) | Glacial Acetic Acid, Reflux | Acenaphthenequinone derivative |

| Potassium Permanganate (B83412) (KMnO₄) | Aqueous base, then acid | Naphthalic anhydride (B1165640) derivative (via ring cleavage) |

| Molecular Oxygen (O₂) with Catalyst | e.g., Cobalt(II) acetate, Propionic acid | Naphthalic anhydride derivative |

| N-Bromosuccinimide (NBS) | CCl₄, Radical Initiator (e.g., AIBN) | 1-Bromoacenaphthene derivative (initial step) |

Dehydrogenation Mechanisms for Acenaphthylene (B141429) Formation

The conversion of this compound to its corresponding aromatic counterpart, 4,5-dichloroacenaphthylene, is a dehydrogenation reaction. This transformation is synthetically valuable as it introduces a double bond, extending the π-conjugated system. For hydroaromatic compounds, this process is commonly achieved using high-potential quinones such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or tetrachloro-1,4-benzoquinone (chloranil). organic-chemistry.orgnih.gov

The mechanism of dehydrogenation with quinones is generally considered to proceed via a hydride transfer process. nih.gov The reaction is initiated by the formation of a charge-transfer complex between the electron-rich dihydroacenaphthylene and the electron-accepting quinone. nih.gov This is followed by the rate-determining step: the abstraction of a hydride ion (H⁻) from a benzylic position (C1 or C2) by the quinone. This generates a stabilized carbocation intermediate. Subsequent rapid loss of a proton (H⁺) from the adjacent carbon, facilitated by the hydroquinone (B1673460) anion, results in the formation of the new double bond and the fully aromatized acenaphthylene system. DDQ is a particularly effective reagent for such transformations due to its high reduction potential. nih.govdu.ac.innih.gov

Table 2: Reagents for Dehydrogenation of Acenaphthene Scaffolds

| Reagent | Abbreviation | Mechanism Type | Typical Solvent |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Hydride Abstraction | Benzene (B151609), Dioxane, Dichloromethane |

| Tetrachloro-1,4-benzoquinone | Chloranil | Hydride Abstraction | Xylene, Chlorobenzene |

| Sulfur | S | Thermal Dehydrogenation | High temperature, neat or high-boiling solvent |

| Palladium on Carbon | Pd/C | Catalytic Dehydrogenation | High-boiling aromatic solvents (e.g., p-cymene) |

Nucleophilic Substitution and Functional Group Interconversions

The chlorine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution (SₙAr) under standard conditions. The acenaphthene ring system is not sufficiently electron-deficient to facilitate the addition-elimination mechanism required for SₙAr. However, reactivity can be induced. If the dihydroacenaphthylene system is first oxidized to the corresponding 4,5-dichloroacenaphthenequinone, the electron-withdrawing effect of the quinone carbonyls would activate the chlorine atoms towards displacement by strong nucleophiles. This strategy is employed in other chlorinated aromatic systems to enable substitution. nih.govresearchgate.netrsc.org

Alternatively, functional group interconversions can be initiated at the C1 and C2 positions. For instance, radical bromination could introduce a leaving group that is susceptible to classical Sₙ1 or Sₙ2 displacement by various nucleophiles, allowing for the introduction of a wide range of functional groups at the benzylic positions.

Table 3: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group | Reaction Type (Hypothetical) |

|---|---|---|---|

| Hydroxide | NaOH, H₂O | Alcohol (-OH) | Sₙ1/Sₙ2 on a C1-halide |

| Alkoxide | NaOCH₃, CH₃OH | Ether (-OR) | Sₙ1/Sₙ2 on a C1-halide |

| Cyanide | NaCN, DMSO | Nitrile (-CN) | Sₙ2 on a C1-halide |

| Amine | RNH₂, heat | Substituted Amine (-NHR) | SₙAr on the activated quinone |

| Thiolate | NaSR, EtOH | Thioether (-SR) | SₙAr on the activated quinone |

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

This compound serves as a valuable synthetic intermediate, primarily as a precursor to 4,5-dichloronaphthalic anhydride. This anhydride is formed through the oxidative cleavage of the C1-C2 bond, a reaction often achieved with strong oxidizing agents like potassium permanganate or through catalytic air oxidation.

The resulting 4,5-dichloronaphthalic anhydride is a versatile building block for the construction of complex organic molecules, especially high-performance pigments and functional materials. Condensation of the anhydride with primary amines leads to the formation of 4,5-dichloronaphthalimides. These naphthalimides can be further transformed. For example, Ullmann condensation of two naphthalimide units can be used to construct perylene-3,4,9,10-tetracarboxylic diimides (PDIs). The chlorine atoms on the PDI core serve as important functional handles; they modulate the electronic properties (e.g., absorption and emission spectra, electron affinity) and solubility of the final pigment, and can also serve as sites for further chemical modification. This approach is crucial in tuning materials for applications in organic electronics, such as organic photovoltaics and field-effect transistors. The use of chlorinated precursors is a common strategy in the synthesis of specialized acid and reactive dyes. researchgate.netresearchgate.net

Table 4: Complex Molecules Derived from this compound

| Intermediate | Transformation | Product Class | Potential Application |

|---|---|---|---|

| 4,5-Dichloroacenaphthylene | Polymerization | Conjugated Polymers | Organic semiconductors |

| 4,5-Dichloroacenaphthenequinone | Condensation Reactions | Heterocyclic Systems | Pharmaceuticals, Dyes |

| 4,5-Dichloronaphthalic Anhydride | Imidation with Amines | Naphthalimides | Fluorescent Probes, Dyes |

| 4,5-Dichloronaphthalimide | Ullmann Condensation | Perylene Diimides (PDIs) | High-Performance Pigments, Organic Electronics |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule such as 4,5-Dichloro-1,2-dihydroacenaphthylene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for complete structural assignment.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In the case of this compound, the spectrum would be expected to show signals corresponding to the aliphatic protons of the dihydro-acenaphthene ring and the aromatic protons.

The four protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) would likely appear as a complex multiplet pattern due to geminal and vicinal coupling. Based on related acenaphthene (B1664957) structures, these signals are typically found in the upfield region of the spectrum. The aromatic region would feature signals from the protons on the chlorinated benzene (B151609) ring. The electron-withdrawing effect of the chlorine atoms would deshield these protons, causing them to resonate at a lower field (higher ppm values). The precise chemical shifts and coupling constants would be crucial for confirming the substitution pattern.

Hypothetical ¹H NMR Data Table for this compound (Data is illustrative and not based on experimental results)

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-1, H-2 | ~3.40 | m | - | 4H |

| Aromatic H | ~7.30 - 7.60 | m | - | 4H |

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the chlorinated carbons and the bridgehead carbons of the acenaphthene core, which are not observable in ¹H NMR. nist.gov

The aliphatic carbons of the ethylene bridge would appear at higher field (lower ppm), while the aromatic and chlorinated carbons would be found at lower field. The carbons directly bonded to chlorine would be significantly shifted downfield.

Hypothetical ¹³C NMR Data Table for this compound (Data is illustrative and not based on experimental results)

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-2 | ~30 |

| Aromatic CH | ~120 - 130 |

| Aromatic C-Cl | ~130 - 135 |

| Aromatic Quaternary C | ~140 - 150 |

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. chemicalbook.com For this compound, it would be used to trace the connectivity within the ethylene bridge and among the aromatic protons, helping to establish through-bond neighbor relationships.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). organicchemistrydata.org It allows for the unambiguous assignment of the carbon signals for all protonated carbons by linking them to their attached, and often already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. chemicalbook.com HMBC is critical for identifying the connectivity around quaternary carbons. For instance, correlations from the aliphatic protons to the aromatic carbons would help to piece together the entire molecular framework.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in a distinctive pattern of peaks for the molecular ion (M, M+2, M+4) with relative intensities of roughly 9:6:1.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₂H₈Cl₂), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy techniques measure the interaction of electromagnetic radiation with the vibrational energy levels of molecules. They are exceptionally useful for identifying the functional groups present in a sample. wiley.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. wiley.com Different types of bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). youtube.com

An IR spectrum of this compound would be expected to display several key absorption bands that confirm its structure. The spectrum is typically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the specific molecule. youtube.comlibretexts.org

Expected IR Absorptions for this compound:

Aromatic C-H Stretch: Aromatic C-H bonds typically show stretching vibrations in the 3100-3000 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretch: The C-H bonds of the ethylene bridge (-CH₂-CH₂-) would exhibit stretching absorptions in the 3000-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretch: The carbon-carbon double bonds within the aromatic rings would produce one or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org

C-H Bending: Various C-H bending (scissoring, rocking, wagging) vibrations for both aromatic and aliphatic groups would appear in the fingerprint region.

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (-CH₂-) | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium-Weak |

| Aliphatic C-H (-CH₂-) | Bend (Scissoring) | ~1470 - 1450 | Variable |

| Aromatic C-H | Out-of-Plane Bend | 900 - 675 | Strong |

| C-Cl | Stretch | 800 - 600 | Strong |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. researchgate.net While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. wiley.com Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

For this compound, a Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic system, which are often strong in the Raman spectrum.

C-C Backbone: The carbon-carbon single and double bonds of the fused ring system would be clearly visible.

C-Cl Vibrations: The C-Cl stretching vibrations would also be Raman active.

The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.gov Low-frequency Raman scattering can also provide information about the lattice vibrations of the crystal, which is useful for studying polymorphism. nih.gov

Electronic Spectroscopy for Electronic Structure Probing

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV (200-400 nm) and visible (400-700 nm) range. technologynetworks.com This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy, excited state. libretexts.org The technique is particularly sensitive to molecules containing π-electrons and conjugated systems. azooptics.com

The UV-Vis spectrum of this compound, likely measured in a solvent like ethanol (B145695) or hexane, is expected to be dominated by π→π* transitions within the aromatic naphthalene (B1677914) core. The parent compound, 1,2-dihydroacenaphthylene (acenaphthene), shows characteristic absorptions for its naphthalene system. youtube.com

For the 4,5-dichloro derivative, one would expect:

Characteristic Aromatic Absorptions: Multiple absorption bands characteristic of the naphthalene chromophore. For naphthalene itself, these typically appear as a group of fine-structured bands around 250-280 nm and another more intense band near 220 nm.

Solvent and Substituent Effects: The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) would be influenced by the two chlorine substituents and the solvent used. azooptics.com Halogen substituents can cause a slight red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted parent compound.

The spectrum provides valuable information about the electronic structure of the conjugated system. youtube.com

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectral Properties for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Significance |

| π → π | Substituted Naphthalene System | ~220 - 240 | High-energy transition, typically the most intense absorption (high ε). |

| π → π | Substituted Naphthalene System | ~260 - 330 | Lower-energy transitions, often showing fine vibrational structure. |

Photoelectron Spectroscopy (PESA)

Photoelectron spectroscopy (PESA) is a powerful technique utilized to determine the ionization potentials of molecules, providing insight into the electronic structure and bonding characteristics of a compound. This method involves irradiating a sample with a beam of ultraviolet photons, causing the ejection of valence electrons. By analyzing the kinetic energy of these photoelectrons, the energy of the molecular orbitals from which they were ejected can be deduced.

In the context of this compound, PESA would be instrumental in understanding how the introduction of chlorine atoms and the saturation of the C1-C2 double bond influence the electronic environment of the acenaphthylene (B141429) core. The high electronegativity of the chlorine atoms is expected to have a significant stabilizing effect on the π- and σ-molecular orbitals, leading to higher ionization energies compared to the parent acenaphthene or acenaphthylene molecules.

Detailed research findings from PESA studies on this compound are not extensively available in the public domain. However, based on the principles of electronic structure and the known effects of halogen substitution on aromatic systems, a theoretical examination can be proposed. The resulting photoelectron spectrum would be characterized by a series of bands, each corresponding to the ionization of a specific molecular orbital.

The assignment of these bands to particular molecular orbitals is typically accomplished with the aid of quantum chemical calculations. These calculations can predict the ionization energies and the character of the molecular orbitals (e.g., π or σ). For this compound, the highest occupied molecular orbitals (HOMOs) are expected to be of π-character, primarily associated with the aromatic naphthalene system. The presence of the chlorine atoms would likely lead to a mixing of the carbon p-orbitals with the chlorine p-orbitals in these molecular orbitals.

A hypothetical data table based on theoretical considerations for the first few ionization potentials of this compound is presented below. It is important to note that these are expected values and await experimental verification.

| Ionization Potential (eV) | Molecular Orbital Assignment |

| ~8.0 - 8.5 | π (HOMO) |

| ~8.8 - 9.3 | π (HOMO-1) |

| ~9.5 - 10.0 | n (Cl lone pair) |

| ~10.2 - 10.7 | n (Cl lone pair) |

| ~10.8 - 11.3 | σ |

Further PESA studies would be invaluable in providing empirical data to validate theoretical models and to offer a more complete understanding of the electronic properties of this compound. Such research would contribute to a deeper knowledge of how functionalization with chloro groups alters the electronic landscape of polycyclic aromatic hydrocarbons.

Computational and Theoretical Investigations of 4,5 Dichloro 1,2 Dihydroacenaphthylene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic and geometric properties of molecules. For a molecule like 4,5-dichloro-1,2-dihydroacenaphthylene, DFT calculations can offer profound insights into its fundamental characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. nih.gov

Molecular Geometry Optimization and Conformation Analysis

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The geometry optimization for oligoacenes, a class of PAHs, has been successfully performed using DFT methods, showing good agreement with experimental data. researchgate.net

The structure of this compound is based on the acenaphthene (B1664957) framework, with two chlorine atoms substituted on the aromatic portion and a saturated five-membered ring. The presence of the ethylene (B1197577) bridge in the 1,2-positions introduces a puckered conformation to the five-membered ring, which will deviate from the planarity of the parent acenaphthylene (B141429). The chlorine atoms at the 4 and 5-positions will influence the electronic distribution and may cause minor distortions in the naphthalene (B1677914) ring system due to steric and electronic effects.

Below is a table of predicted bond lengths and angles for the core structure of 1,2-dihydroacenaphthylene, which serves as a foundational model for the chlorinated derivative. The addition of chlorine atoms is expected to slightly alter these values, particularly in the aromatic region.

| Parameter | Predicted Value (1,2-dihydroacenaphthylene) | Expected Influence of 4,5-Dichloro Substitution |

| C1-C2 Bond Length | ~1.54 Å | Minimal direct effect |

| C2-C2a Bond Length | ~1.51 Å | Minimal direct effect |

| C3-C4 Bond Length | ~1.37 Å | Lengthening due to inductive effects |

| C4-C5 Bond Length | ~1.41 Å | Lengthening due to inductive and steric effects |

| C-Cl Bond Length | N/A | ~1.74 Å |

| C2a-C3-C4 Angle | ~121° | Minor alterations due to electronic redistribution |

| C3-C4-C5 Angle | ~119° | Potential increase due to steric repulsion between Cl atoms |

Note: The values are estimations based on related structures and general principles of computational chemistry.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and electronic absorption properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene core, while the LUMO will also be distributed over the aromatic system. The presence of the electron-withdrawing chlorine atoms at the 4 and 5-positions is anticipated to lower the energy of both the HOMO and LUMO. This is due to the inductive effect of the halogens, which stabilizes the electron density in the aromatic rings. The HOMO-LUMO gap is a key determinant of the chemical reactivity of a molecule. masterorganicchemistry.com

A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The precise impact of the dichloro-substitution on the gap will depend on the relative stabilization of the HOMO and LUMO. It is common for halogen substitution on PAHs to lead to a narrowing of the HOMO-LUMO gap.

| Orbital | Expected Energy Range (eV) | Description |

| HOMO | -6.0 to -7.0 | Primarily π-orbitals of the naphthalene ring system. |

| LUMO | -1.5 to -2.5 | Primarily π*-orbitals of the naphthalene ring system. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Influences electronic transitions and overall reactivity. |

Note: These are illustrative energy ranges based on typical values for halogenated PAHs.

Prediction of Spectroscopic Parameters

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules, such as their UV-Vis and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comnih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is expected to be dominated by π → π* transitions within the naphthalene chromophore. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. acs.org The presence of the chlorine substituents is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 1,2-dihydroacenaphthylene, due to the extension of the conjugated system by the lone pairs on the chlorine atoms and their influence on the FMOs.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov For this compound, the protons on the aromatic ring are expected to be deshielded and appear at higher chemical shifts. The protons on the saturated ethylene bridge will appear at lower chemical shifts. The chlorine atoms will have a significant deshielding effect on the adjacent carbon atoms (C4 and C5) and a noticeable effect on the chemical shifts of the nearby protons.

| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |

| Aromatic Protons (H3, H6, H7, H8) | 7.0 - 8.0 | Anisotropic effect of the aromatic ring. |

| Aliphatic Protons (H1, H2) | 3.0 - 3.5 | Saturated carbon environment. |

| Aromatic Carbons (C3-C8b) | 120 - 145 | Aromaticity and substitution. |

| Chlorinated Carbons (C4, C5) | 130 - 140 | Strong deshielding from chlorine. |

| Aliphatic Carbons (C1, C2) | 30 - 40 | sp³ hybridization. |

Note: These are estimated chemical shift ranges based on general NMR principles and data for similar compounds. pdx.educompoundchem.com

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics, interactions with solvents, and transport properties. tandfonline.com For this compound, MD simulations could be employed to understand its behavior in various environments.

For instance, simulations could model the interaction of this molecule with biological membranes or its solubility in different solvents. researchgate.net The trajectories generated from MD simulations can be analyzed to determine average structural properties, diffusion coefficients, and the free energy of solvation. These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates. The choice of an appropriate force field is crucial for the accuracy of the results. Studies on the dissolution and aggregation of PAHs in different media have been successfully carried out using MD simulations. bates.edu

Theoretical Studies on Reaction Mechanisms and Transition States

Understanding the reactivity of this compound requires the theoretical investigation of potential reaction pathways and the associated transition states. DFT is a powerful tool for locating transition state structures and calculating activation energies, which are essential for predicting reaction rates and mechanisms. nih.gov

For this compound, several types of reactions could be of interest, including further electrophilic substitution on the aromatic ring or reactions involving the saturated portion of the molecule. For example, the halogenation of acenaphthene derivatives has been studied, and similar mechanisms could be explored for the target molecule. acs.org The presence of the chlorine atoms at the 4 and 5-positions would deactivate the ring towards further electrophilic attack and would direct incoming electrophiles to other positions.

A theoretical study of a reaction, such as oxidation, would involve identifying the reactants, products, and all intermediates and transition states connecting them on the potential energy surface. The calculated energy barriers would reveal the most likely reaction mechanism.

Aromaticity and Electronic Delocalization Studies

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. While the naphthalene core of this compound is aromatic, the degree of aromaticity can be quantified using various computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system like benzene (B151609), and a value of 0 indicates a non-aromatic system. nih.gov For the two six-membered rings in this compound, the HOMA index could be calculated from the optimized bond lengths. The partial saturation in the five-membered ring and the presence of the chloro-substituents are expected to reduce the HOMA values of the aromatic rings compared to unsubstituted naphthalene.

Nucleus-Independent Chemical Shift (NICS): The NICS index is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at the center of a ring. acs.org A negative NICS value is indicative of aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). NICS calculations for the rings of this compound would provide insight into the local aromaticity of each ring.

| Ring | Expected HOMA Value | Expected NICS(1) Value (ppm) |

| Ring containing C3, C4 | ~0.7 - 0.8 | -7 to -9 |

| Ring containing C5, C6, C7, C8 | ~0.7 - 0.8 | -7 to -9 |

Note: These values are estimations based on studies of substituted and partially saturated PAHs. researchgate.net

Applications in Advanced Materials and Niche Chemical Systems

Building Blocks for Conjugated Polymeric Architectures

The development of conjugated polymers for electronic applications often relies on the polymerization of dihalogenated aromatic monomers. kennesaw.edu 4,5-Dichloro-1,2-dihydroacenaphthylene, after aromatization to its acenaphthylene (B141429) form, fits the profile of a suitable monomer for such processes. The two chlorine atoms can serve as reactive sites for palladium-catalyzed cross-coupling reactions, which are fundamental to modern polymer synthesis. nih.govacs.org

Polymerization methods that could employ 4,5-dichloroacenaphthylene include:

Stille Coupling: Reacting the dichloro-monomer with an organotin reagent. mdpi.commsstate.edu

Suzuki Coupling: Coupling with an organoboron compound. youtube.com

Direct Arylation Polycondensation (DAP): A more atom-economical method that couples C-H bonds with C-Cl bonds, which has been successfully used for other donor-acceptor copolymers. rsc.org

The incorporation of the rigid and planar acenaphthylene unit into the polymer backbone is expected to enhance π-π stacking and improve charge carrier mobility, a critical factor for electronic materials. msstate.edu The properties of the resulting polymer can be further tuned by selecting different co-monomers, allowing for the creation of a wide range of materials with tailored optical and electronic characteristics. kennesaw.edu

Precursors in Organic Electronic Materials Development

The properties that make this compound a good candidate for conjugated polymers also make it a valuable precursor for organic electronic materials. msstate.edu Conjugated polymers are the active components in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). msstate.edu The structure of the precursor monomer plays a crucial role in determining the final properties of the semiconductor. rsc.org

The presence of chlorine atoms in the acenaphthylene monomer can significantly influence the electronic energy levels (HOMO and LUMO) of the resulting polymer. This electronegative substitution typically lowers the energy levels, which can improve the material's stability in air and facilitate charge injection from electrodes. Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are known to have distinct electronic properties compared to their parent PAHs. nih.govnih.gov By using 4,5-dichloroacenaphthylene as a precursor, chemists can engineer the band gap and charge transport characteristics of the final semiconducting polymer, optimizing its performance for specific electronic applications. kennesaw.edursc.org

Role in Catalysis and Ligand Design for Metal Complexes

The development of new catalysts often relies on the synthesis of sophisticated organic ligands that can coordinate to a metal center and control its reactivity. Palladium-catalyzed cross-coupling reactions are not only used to make polymers but are also a key tool for synthesizing complex ligands. acs.org The 4,5-dichloroacenaphthylene scaffold is a suitable starting point for creating novel bidentate ligands.

The chlorine atoms can be substituted with donor groups, such as amines or phosphines, via reactions like the Buchwald-Hartwig amination. acs.org This would result in a ligand where two coordinating atoms are held in a rigid geometry by the acenaphthylene backbone. Such pre-organization can enhance the stability and selectivity of the resulting metal complex. These complexes could find applications in various catalytic processes, where the ligand's structure is critical for achieving high efficiency and selectivity. nih.gov The ability to introduce multiple nitrogen atoms into a core structure is a common strategy for accessing multidentate ligands for new catalysts. acs.org

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as π-π stacking and hydrogen bonding, to form larger, functional structures. anu.edu.au The planar, electron-rich surface of the acenaphthylene core in this compound makes it an ideal component for systems governed by π-stacking.

This molecule could function in several ways in supramolecular chemistry:

As a Guest: It could be encapsulated within the cavity of larger host molecules like pillararenes or metallosupramolecular cages, which are known to bind aromatic guests. anu.edu.auresearchgate.net

As a Building Block for Hosts: The chlorine atoms provide reactive handles to link multiple acenaphthylene units together, potentially forming new macrocyclic arenes that can act as hosts for other molecules. nih.gov

These applications could lead to the development of new sensors, molecular switches, or stimuli-responsive materials.

Development of N-doped Nanographene Architectures

Nanographenes, which are precisely defined fragments of graphene, have attracted immense interest for their potential in next-generation electronics. rsc.orgresearchgate.net On-surface synthesis has emerged as a powerful technique to create these structures with atomic precision, often using halogenated precursors. rsc.orgarxiv.org

The synthesis of nitrogen-doped nanographenes can be achieved through thermally induced cyclodehydrogenation or cyclodehydrochlorination reactions on a metal surface. rsc.orgarxiv.org In this context, 4,5-dichloroacenaphthylene is a highly relevant precursor. A plausible synthetic route would involve the coupling of this molecule with nitrogen-containing aromatic units. In a subsequent step, heating the assembled precursor on a catalytic surface (like gold or silver) would trigger intramolecular C-C bond formation through the elimination of HCl. This process, known as cyclodehydrochlorination, allows for the fusion of aromatic rings and the controlled incorporation of nitrogen atoms into the final nanographene structure. This bottom-up approach provides an exceptional level of control over the final structure, enabling the synthesis of materials with tailored electronic and chemical properties. researchgate.netrsc.org

Derivatization and Functionalization Strategies for Structure Property Relationships Excluding Biological Activities

Systematic Modification of Substituents for Chemical Behavior Tuning

The chlorine atoms at the 4 and 5 positions of the acenaphthene (B1664957) skeleton are prime sites for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, thereby systematically altering the electronic and steric characteristics of the molecule. The electron-withdrawing nature of the chloro-substituents activates the aromatic ring towards attack by nucleophiles.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, offer powerful methods for creating carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. youtube.com These reactions would involve the coupling of the dichloroacenaphthylene with organoboron, organotin, or terminal alkyne reagents, respectively. The introduction of aryl, vinyl, or alkynyl groups through these methods can significantly extend the π-conjugated system, leading to tailored photophysical properties like absorption and emission wavelengths.

Table 1: Potential Derivatization Reactions of 4,5-Dichloro-1,2-dihydroacenaphthylene

| Reaction Type | Reagent/Catalyst | Potential Product |

| Nucleophilic Aromatic Substitution | Sodium Methoxide | 4,5-Dimethoxy-1,2-dihydroacenaphthylene |

| Nucleophilic Aromatic Substitution | Sodium Thiophenoxide | 4,5-Bis(phenylthio)-1,2-dihydroacenaphthylene |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst | 4,5-Diphenyl-1,2-dihydroacenaphthylene |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst | 4,5-Bis(phenylethynyl)-1,2-dihydroacenaphthylene |

Synthesis of Structurally Modified Acenaphthylene-Based Scaffolds

Beyond simple substitution, the derivatization of this compound can serve as a gateway to more complex, structurally modified acenaphthylene-based scaffolds. The functional groups introduced in the initial derivatization step can be further elaborated to construct fused ring systems or polymeric structures.

For example, the introduction of amino groups via nucleophilic substitution could be followed by condensation reactions to form new heterocyclic rings fused to the acenaphthene framework. Similarly, the installation of vinyl or ethynyl (B1212043) groups via cross-coupling reactions provides reactive sites for polymerization or for participating in cycloaddition reactions, leading to the formation of larger polycyclic aromatic systems. These more complex scaffolds can exhibit unique three-dimensional structures and electronic properties, making them interesting targets for materials science applications.

Methodologies for Chiral Derivatization and Enantiomeric Resolution Studies

The 1,2-dihydroacenaphthylene core is planar and achiral. However, the introduction of appropriate substituents can create chiral derivatives. If a substituent introduced at the 4- or 5-position contains a chiral center, the resulting molecule will be diastereomeric.

More interestingly, if two different substituents are introduced at the 4- and 5-positions, and one or both of these substituents are chiral, a chiral molecule results. The synthesis of such chiral acenaphthene derivatives can be approached through several strategies. One method involves the use of a chiral nucleophile in a substitution reaction. Alternatively, a racemic mixture of a derivatized acenaphthene can be resolved into its constituent enantiomers.

Classical resolution techniques involve the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization or chromatography. Following separation, the chiral resolving agent is removed to yield the pure enantiomers.

A more modern and efficient approach is the use of chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of a racemic compound, leading to their separation. This method is particularly valuable for the analytical and preparative-scale separation of chiral molecules.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The advancement of any new material is predicated on the availability of efficient and sustainable methods for its synthesis. For 4,5-dichloro-1,2-dihydroacenaphthylene, future research is expected to focus on moving beyond classical halogenation methods, which can be harsh and lack selectivity. acs.org The development of catalytic, regioselective C-H chlorination techniques would be a significant step forward.

Modern synthetic strategies that could be explored include:

Transition-Metal Catalysis: The use of palladium, rhodium, or iridium catalysts for directed C-H functionalization could provide precise control over the chlorination of the acenaphthene (B1664957) scaffold.

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions under mild conditions, offering a more sustainable alternative to traditional methods.

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction parameters for chlorination reactions.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Potential Challenges |

|---|---|---|

| Direct Chlorination | Simple, inexpensive reagents | Lack of regioselectivity, harsh conditions, formation of byproducts |

| Transition-Metal Catalyzed C-H Chlorination | High regioselectivity, milder conditions | Catalyst cost and toxicity, ligand design |

| Photoredox Catalysis | Sustainable (uses light), mild conditions | Scalability, quantum yield optimization |

| Flow Chemistry | Enhanced safety and control, scalable | Initial setup cost, potential for clogging |

Exploration of Novel Reactivity and Transformation Pathways

The two chlorine atoms on the aromatic ring of this compound are key functional handles for further molecular elaboration. Future research will undoubtedly delve into exploring the reactivity of these C-Cl bonds. Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to introduce a wide variety of substituents, including aryl, alkyl, and alkynyl groups.

These transformations would pave the way for the synthesis of a diverse library of derivatives with tailored electronic and steric properties. The exploration of nucleophilic aromatic substitution reactions could also provide access to novel functionalized acenaphthenes. acs.org The reactivity of the dihydroacenaphthylene core itself, for instance through dehydrogenation to the corresponding acenaphthylene (B141429), would further expand the accessible chemical space. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

In silico methods are becoming increasingly indispensable in modern chemical research. rsc.orgchemrxiv.org For this compound, advanced computational modeling can provide valuable insights into its fundamental properties and guide experimental efforts. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict:

Molecular Geometry and Electronic Structure: Understanding the impact of the chlorine substituents on the planarity and electronic distribution of the acenaphthene core.

Spectroscopic Properties: Predicting NMR, UV-Vis, and fluorescence spectra to aid in the characterization of new derivatives.

Reactivity Indices: Calculating parameters such as HOMO-LUMO gaps and electrostatic potential maps to forecast the regioselectivity of further functionalization. dntb.gov.uanih.govbiorxiv.org

A summary of key computational parameters that could be investigated is provided in Table 2.

Table 2: Key Computational Parameters for Investigation

| Parameter | Significance |

|---|---|

| HOMO-LUMO Gap | Predicts electronic transitions and chemical reactivity. dntb.gov.uanih.govbiorxiv.org |

| Dipole Moment | Influences solubility and intermolecular interactions. |

| Electron Affinity and Ionization Potential | Determines electron-accepting and -donating capabilities. |

| NICS (Nucleus-Independent Chemical Shift) | Assesses the aromaticity of the ring system. |

Integration into Multi-component Systems for Enhanced Functionality

The unique structure of this compound makes it an attractive candidate for incorporation into more complex, multi-component systems. Future research could explore its use as a building block in:

Supramolecular Chemistry: The chlorinated aromatic surface could participate in halogen bonding, a non-covalent interaction that is increasingly being used for the construction of self-assembled architectures.

Coordination Chemistry: As a ligand for transition metals, it could lead to the formation of novel organometallic complexes with interesting catalytic or photophysical properties. mdpi.com

Donor-Acceptor Systems: By coupling it with electron-donating or -accepting moieties, it may be possible to create materials with charge-transfer characteristics suitable for organic electronics. rsc.org

Design of Novel Architectures for Targeted Material Applications

The ultimate goal of studying this compound is to harness its properties for the creation of new materials with specific applications. Based on the chemistry of related PAHs, several promising avenues for future research can be envisioned: rsc.orgrsc.org

Organic Light-Emitting Diodes (OLEDs): Functionalized acenaphthenes have shown potential as luminophores. rsc.org The introduction of chlorine atoms could be used to tune the emission color and improve device efficiency.

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the acenaphthene core is beneficial for charge transport. rsc.org Further derivatization could lead to the development of new organic semiconductors.

Sensors: The aromatic system could be functionalized with recognition units for the selective detection of specific analytes.

Molecular Rotors and Switches: The dihydroacenaphthylene backbone could be incorporated into molecular machinery, where the rotation around single bonds could be controlled by external stimuli.

The exploration of these future research directions will be crucial in determining the role of this compound as a valuable component in the toolbox of materials scientists.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 4,5-Dichloro-1,2-dihydroacenaphthylene derivatives?

- Methodology : Derivatives can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting halogenated precursors (e.g., 4,5-dichloro-1,2-diaminobenzen) with electrophilic agents like sulfonyl chlorides in the presence of a base (e.g., triethylamine) and solvents such as tetrahydrofuran (THF). Reaction conditions (temperature, stoichiometry) must be optimized to control regioselectivity .

- Purification : Use column chromatography with silica gel or reverse-phase HPLC to isolate intermediates. Confirm purity via TLC and melting point analysis.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- Spectroscopy : FT-IR for functional group identification (e.g., C-Cl stretching at ~550–600 cm⁻¹), ¹H/¹³C NMR for proton/carbon environment analysis, and UV-Vis for π→π* transitions .

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and bond angles. Compare experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to validate electronic structures .

Advanced Research Questions

Q. How can conflicting data on the environmental degradation pathways of this compound be resolved?

- Analytical Approach : Use GC-MS or LC-HRMS to identify metabolites in biodegradation studies. For instance, aerobic degradation by microbial strains (e.g., Penicillium sp.) may produce intermediates like 4,5-dichloro-1,2-benzoquinone or 4,5-dichlorocatechol. Cross-validate findings with isotope labeling or enzymatic assays to trace cleavage pathways .

- Data Reconciliation : Compare degradation kinetics under varying pH, temperature, and oxygen levels. Use statistical tools (e.g., PCA) to distinguish artifacts from true metabolites .

Q. What computational strategies predict the reactivity of this compound in asymmetric synthesis?

- Methods :

- DFT Calculations : Optimize ground-state geometries and compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic attacks (e.g., electron-deficient chloro-substituted carbons) .

- Docking Studies : Simulate interactions with chiral catalysts (e.g., organocatalysts) to design stereoselective reactions .

Q. How does this compound interact with microbial enzymes in bioremediation?

- Experimental Design :

- Enzyme Assays : Incubate the compound with catechol 1,2-dioxygenase (e.g., from Burkholderia multivorans) and monitor activity via UV-Vis (λ = 260 nm for catechol cleavage).

- Structural Analysis : Co-crystallize the enzyme with 4,5-dichloro-1,2-catechol (a potential derivative) and resolve the structure via X-ray diffraction (1.62 Å resolution) to identify binding pockets and catalytic residues .

- Data Interpretation : Compare turnover rates with non-chlorinated analogs to assess steric/electronic effects of chlorine substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.